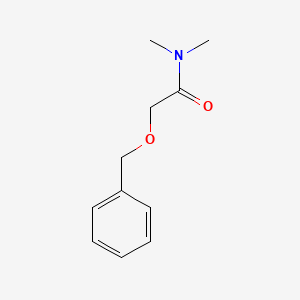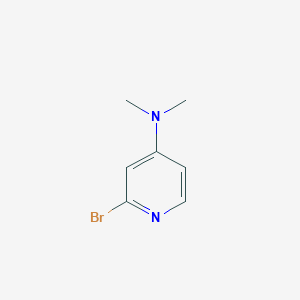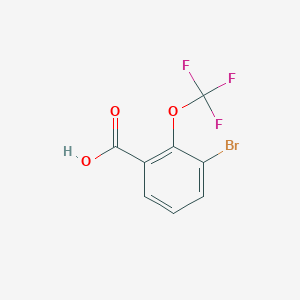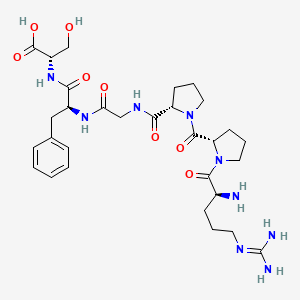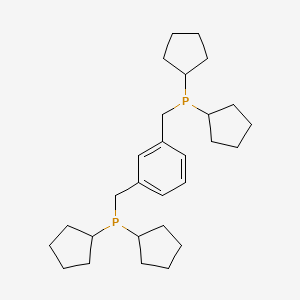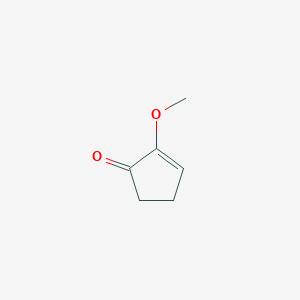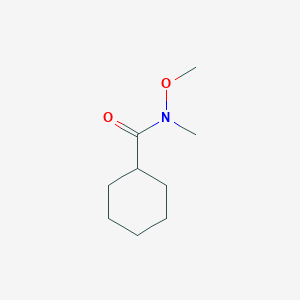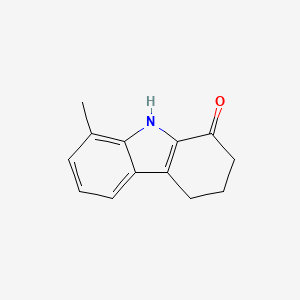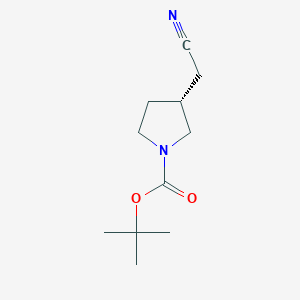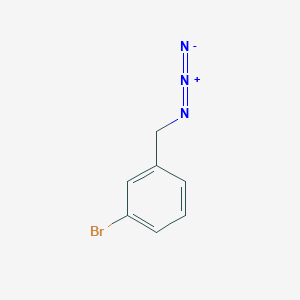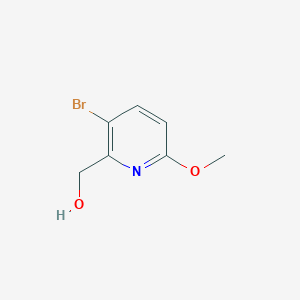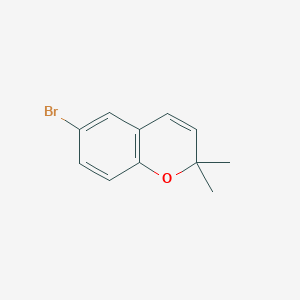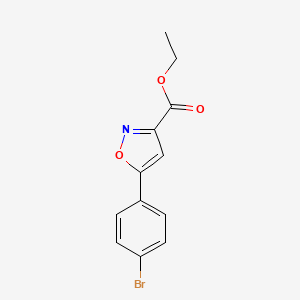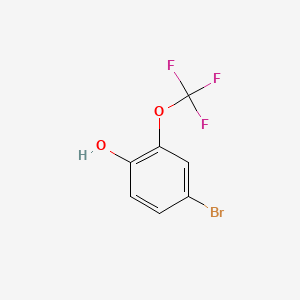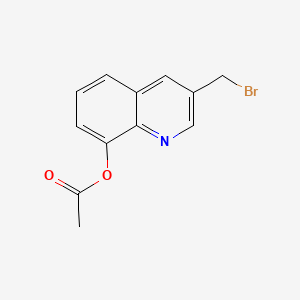
3-(Bromomethyl)quinolin-8-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)quinolin-8-yl acetate is an intermediate in the synthesis of metal-ion chelating amino acid into proteins as a biophysical probe . It has a molecular weight of 280.12 and a molecular formula of C12H10BrNO2 .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)quinolin-8-yl acetate involves various protocols that have been reported in the literature . For example, it can be synthesized via aniline and glycerine in the presence of a strong acid and an oxidant .Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)quinolin-8-yl acetate is characterized by a benzene ring fused with a pyridine moiety . The canonical SMILES representation is CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr .Chemical Reactions Analysis
The chemical reactions involving 3-(Bromomethyl)quinolin-8-yl acetate are complex and involve multiple steps . For instance, it can react with ethyl bromoacetate in the presence of K2CO3 to yield a compound that can be further oxidized .Physical And Chemical Properties Analysis
3-(Bromomethyl)quinolin-8-yl acetate is a yellow solid . It has a melting point of >110ºC (dec.) and is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
HIV-1 Integrase Inhibition
3-(Bromomethyl)quinolin-8-yl acetate derivatives have shown promise in HIV-1 therapy. Specifically, 2-(quinolin-3-yl) acetic acid derivatives have been identified as allosteric HIV-1 integrase inhibitors. These compounds impair both the integrase-LEDGF binding and LEDGF-independent integrase catalytic activities, blocking multiple steps of HIV-1 integration, making them potential antiretroviral compounds (J. Kessl et al., 2012).
Antimicrobial Activity
Quinolin-8-yloxy acetate derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates demonstrated significant inhibition of bacterial and fungal growth (Maqbool Ahmed et al., 2006).
Anti-corrosion Applications
8-Hydroxyquinoline derivatives, similar in structure to 3-(bromomethyl)quinolin-8-yl acetate, have shown effectiveness as anti-corrosion agents. Studies have demonstrated their use in protecting mild steel in acidic media, suggesting potential applications in material sciences (Dhaybia Douche et al., 2020).
Anticancer Potential
Compounds structurally related to 3-(bromomethyl)quinolin-8-yl acetate have been investigated for their anticancer properties. For example, indole–quinoline–oxadiazoles and other quinoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, highlighting the potential use of quinoline derivatives in oncology (P. Kamath et al., 2016).
Fluorescent Sensing Applications
Quinoline derivatives have been utilized in the development of fluorescent sensors. For instance, a study demonstrated the use of a quinoline-based sensor for the selective and sensitive detection of cadmium ions, showcasing the utility of such compounds in environmental monitoring and analytical chemistry (Xiaoyan Zhou et al., 2012).
Direcciones Futuras
The future directions for 3-(Bromomethyl)quinolin-8-yl acetate could involve further exploration of its potential applications in the synthesis of metal-ion chelating amino acid into proteins as a biophysical probe . Additionally, more research could be conducted to improve the synthesis protocols and to investigate its biological and pharmaceutical activities .
Propiedades
IUPAC Name |
[3-(bromomethyl)quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8(15)16-11-4-2-3-10-5-9(6-13)7-14-12(10)11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBOJRWPLTSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)quinolin-8-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

